molecular formula C19H14F3N3O3S B11279644 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B11279644
M. Wt: 421.4 g/mol
InChI Key: OUEBYXGVMOHPOL-UHFFFAOYSA-N
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Description

N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE is a complex organic compound that features a trifluoromethyl group and a methanesulfonylpyridazinyl group

Preparation Methods

The synthesis of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridazinyl Intermediate: The initial step involves the synthesis of the pyridazinyl intermediate through a reaction between a suitable pyridazine derivative and methanesulfonyl chloride under basic conditions.

    Coupling Reaction: The pyridazinyl intermediate is then coupled with a phenyl derivative containing a trifluoromethyl group. This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Scientific Research Applications

N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Materials Science: The compound’s unique chemical properties make it a candidate for use in the development of advanced materials, including polymers and coatings.

    Biological Research: Researchers investigate the compound’s interactions with biological systems to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE involves its interaction with specific molecular targets within biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation .

Comparison with Similar Compounds

N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE can be compared with other similar compounds, such as:

The uniqueness of N-[4-(6-METHANESULFONYLPYRIDAZIN-3-YL)PHENYL]-2-(TRIFLUOROMETHYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H14F3N3O3S

Molecular Weight

421.4 g/mol

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H14F3N3O3S/c1-29(27,28)17-11-10-16(24-25-17)12-6-8-13(9-7-12)23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-11H,1H3,(H,23,26)

InChI Key

OUEBYXGVMOHPOL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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